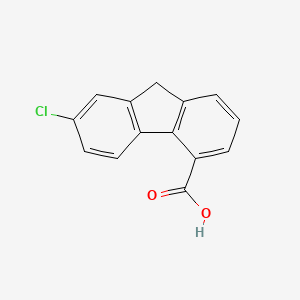

7-chloro-9H-fluorene-4-carboxylic acid

Description

7-Chloro-9H-fluorene-4-carboxylic acid is a polycyclic aromatic compound featuring a fluorene backbone substituted with a chlorine atom at the 7-position and a carboxylic acid group at the 4-position. The fluorene core consists of two benzene rings fused to a central five-membered ring, providing a rigid, planar structure that facilitates π-π interactions. The chlorine substituent enhances electronic effects, while the carboxylic acid group introduces polarity and hydrogen-bonding capacity.

Properties

CAS No. |

6954-56-9 |

|---|---|

Molecular Formula |

C14H9ClO2 |

Molecular Weight |

244.67 g/mol |

IUPAC Name |

7-chloro-9H-fluorene-4-carboxylic acid |

InChI |

InChI=1S/C14H9ClO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6H2,(H,16,17) |

InChI Key |

KLYWKFQXUGRONV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C3=C1C=C(C=C3)Cl)C(=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-9H-fluorene-4-carboxylic acid typically involves the chlorination of fluorene followed by carboxylation. One common method includes the chlorination of fluorene using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 7-position. The resulting 7-chlorofluorene is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide to yield 7-chloro-9H-fluorene-4-carboxylic acid .

Industrial Production Methods: Industrial production of 7-chloro-9H-fluorene-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and carboxylation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 7-chloro-9H-fluorenone-4-carboxylic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Oxidation: 7-Chloro-9H-fluorenone-4-carboxylic acid.

Reduction: 7-Chloro-9H-fluorene-4-methanol or 7-chloro-9H-fluorene-4-aldehyde.

Substitution: Products depend on the nucleophile used, such as 7-methoxy-9H-fluorene-4-carboxylic acid.

Scientific Research Applications

7-Chloro-9H-fluorene-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-9H-fluorene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions. These properties make it a valuable tool in studying molecular interactions and developing new therapeutic agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-chloro-9H-fluorene-4-carboxylic acid with structurally related fluorene derivatives:

*Estimated based on analogs (e.g., 7-nitro-9-oxo-4-fluorenecarboxylic acid ).

Research Findings and Implications

- Anticancer Potential: Fluorene derivatives with electron-withdrawing groups (e.g., nitro, chloro) are explored as kinase inhibitors, targeting pathways like HGF/c-Met in cancer therapy .

Biological Activity

7-Chloro-9H-fluorene-4-carboxylic acid (C14H9ClO2) is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring a chlorinated fluorene moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

7-Chloro-9H-fluorene-4-carboxylic acid is characterized by:

- Molecular Formula : C14H9ClO2

- Molecular Weight : 244.67 g/mol

- IUPAC Name : 7-chloro-9H-fluorene-4-carboxylic acid

The presence of the chlorine atom in the structure contributes to the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 7-chloro-9H-fluorene-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. Its carboxylic acid group can form hydrogen bonds with active sites in enzymes.

- Fluorescent Properties : Due to its aromatic structure, it has been investigated for use as a fluorescent probe in biological imaging applications.

- Anticancer Activity : Preliminary studies suggest that derivatives of fluorene compounds exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values indicating significant inhibitory activity against prostate cancer and melanoma .

Anticancer Activity

A study evaluating fluorene derivatives indicated that modifications at the 4-carboxylic acid position can enhance cytotoxicity against cancer cells. For example, a related compound showed IC50 values ranging from 0.124 μM to 3.81 μM across various cancer cell lines . This suggests that 7-chloro-9H-fluorene-4-carboxylic acid may possess similar potential.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| ATCAA-1 | Leukemia | 0.124 |

| ATCAA-1 | Non-Small Cell Lung Cancer | 3.81 |

| 7-Chloro-9H-Fluorene-4-Carboxylic Acid | TBD (to be determined) | TBD |

Mechanistic Studies

Mechanistic investigations into related compounds have revealed that they can inhibit cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Further studies are necessary to elucidate the specific pathways influenced by 7-chloro-9H-fluorene-4-carboxylic acid.

Comparative Analysis with Similar Compounds

Comparing 7-chloro-9H-fluorene-4-carboxylic acid with other halogenated fluorene derivatives provides insights into its unique properties:

| Compound | Halogen Type | Biological Activity |

|---|---|---|

| 9H-Fluorene-4-Carboxylic Acid | None | Limited activity |

| 7-Bromo-9H-Fluorene-4-Carboxylic Acid | Bromine | Moderate activity |

| 7-Chloro-9H-Fluorene-4-Carboxylic Acid | Chlorine | Potentially high due to structural features |

The presence of chlorine enhances the compound's reactivity compared to its non-halogenated counterpart, potentially increasing its biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.